N,N-Dibenzyl-L-serine methyl ester
Overview
Description
N,N-Dibenzyl-L-serine methyl ester is a chemical compound with the molecular formula C18H21NO3. It is a derivative of L-serine, an amino acid, and is characterized by the presence of two benzyl groups attached to the nitrogen atom and a methyl ester group attached to the carboxyl group. This compound is often used in organic synthesis and peptide chemistry due to its unique structural properties.
Mechanism of Action
Target of Action
N,N-Dibenzyl-L-serine methyl ester is a biochemical compound used to study peptide chemistry The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that it reacts with a variety of heteronucleophiles and carbanions to form corresponding beta-amino or alpha, beta-diamino esters . This suggests that it may interact with its targets through the formation of an aziridinium intermediate .
Biochemical Pathways
Given its role in peptide chemistry , it may be involved in the modification of peptide structures or the synthesis of new peptides
Result of Action
Its role in peptide chemistry suggests that it may influence the structure and function of peptides . More research is needed to describe the specific molecular and cellular effects of this compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dibenzyl-L-serine methyl ester can be synthesized through several methods. One common approach involves the protection of the amino group of L-serine followed by esterification of the carboxyl group. The protected serine is then subjected to benzylation to introduce the benzyl groups.
Protection of the Amino Group: The amino group of L-serine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz).
Esterification: The carboxyl group of the protected serine is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.
Benzylation: The protected and esterified serine is then treated with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate to introduce the benzyl groups.
Deprotection: The protecting group is removed to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps as described above. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-L-serine methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Benzyl bromide, sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N,N-Dibenzyl-L-serine methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
N,N-Dibenzyl-L-serine methyl ester can be compared with other similar compounds such as:
N-Benzyl-L-serine methyl ester: Contains only one benzyl group, making it less bulky and potentially less reactive.
L-Serine methyl ester: Lacks the benzyl groups, making it more hydrophilic and less sterically hindered.
N,N-Dibenzyl-L-serine: Lacks the ester group, making it less reactive in esterification reactions.
The uniqueness of this compound lies in its dual benzyl groups and ester functionality, which provide a balance of hydrophobicity and reactivity, making it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
methyl (2S)-2-(dibenzylamino)-3-hydroxypropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-22-18(21)17(14-20)19(12-15-8-4-2-5-9-15)13-16-10-6-3-7-11-16/h2-11,17,20H,12-14H2,1H3/t17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAGDABRDJFHHK-KRWDZBQOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88099-67-6 | |
Record name | N,N-Dibenzyl-L-serine methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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